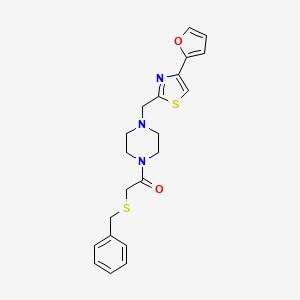

2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone

Description

This compound features a benzylthio group (-S-CH₂C₆H₅) attached to an ethanone moiety, which is linked to a piperazine ring. The piperazine is further substituted with a thiazole-methyl group bearing a furan-2-yl substituent. This hybrid structure combines multiple pharmacophoric elements:

- Piperazine: Improves solubility and bioavailability via its basic nitrogen.

- Thiazole-furan system: Contributes to π-π stacking and hydrogen bonding, often associated with anticancer or antimicrobial activity.

While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, structurally analogous compounds (e.g., benzothiazole-piperazine hybrids) exhibit anticancer, antimicrobial, and kinase inhibitory properties .

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c25-21(16-27-14-17-5-2-1-3-6-17)24-10-8-23(9-11-24)13-20-22-18(15-28-20)19-7-4-12-26-19/h1-7,12,15H,8-11,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFIRDQUPNPLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CSCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions, starting with readily available precursors:

Step 1: Thiazole and furan rings are individually synthesized or sourced from commercial suppliers.

Step 2: The furan-2-yl thiazole intermediate is then synthesized, usually through a cyclization reaction involving a functionalized furan derivative and a thiazole precursor.

Step 3: This intermediate undergoes alkylation with benzylthiol to introduce the benzylthio group.

Step 4: The resultant compound is then coupled with a piperazine derivative in a nucleophilic substitution reaction to form the final product.

Industrial Production Methods

In industrial settings, the synthesis might involve variations to enhance yield and cost-efficiency:

Use of continuous flow reactors to improve reaction rates.

Catalytic processes to lower energy requirements and minimize byproducts.

Optimized purification methods such as recrystallization or column chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone can undergo several types of reactions:

Oxidation: The thiazole and furan rings can be susceptible to oxidative cleavage under strong oxidizing conditions.

Reduction: Hydrogenation reactions may reduce the double bonds in the furan ring, potentially altering the compound's properties.

Substitution: The benzylthio group can participate in nucleophilic substitutions, opening pathways to further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The reactions typically yield various derivatives:

Oxidation Products: Cleaved fragments of the thiazole and furan rings.

Reduction Products: Saturated furan derivatives.

Substitution Products: Benzylthio-modified analogs with different nucleophiles.

Applications De Recherche Scientifique

2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone has garnered interest in multiple research fields:

Chemistry: Utilized in the development of new organic synthesis methodologies and as a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for therapeutic properties such as antimicrobial or anticancer activities.

Industry: Applied in the synthesis of specialty chemicals and materials with unique properties.

Mécanisme D'action

The compound's biological effects are often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking or blocking natural ligands. The exact pathways involved vary depending on the biological context and the specific target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives from the evidence:

Structural and Functional Insights

Substituent Impact on Activity :

- Thioether vs. Urea : Compounds with thioether groups (e.g., 6a, target compound) often exhibit antiproliferative effects, while urea derivatives (e.g., 11a) target enzymatic inhibition .

- Heterocyclic Modifications : The thiazole-furan group in the target compound may enhance DNA intercalation or kinase binding compared to simpler thiazole or triazole substituents .

Molecular Weight and Solubility :

- Compounds with molecular weights >500 (e.g., 5i, 11m) show reduced solubility but improved target affinity due to extended aromatic systems .

- The target compound’s estimated molecular weight (~495) balances lipophilicity and solubility, a critical factor for oral bioavailability.

Synthetic Accessibility: The benzylthio group is typically introduced via nucleophilic substitution (e.g., reaction of chloroethanone with benzylthiol) . Thiazole-furan systems require multistep synthesis, including cyclization and Suzuki coupling, as seen in analogous triazole hybrids .

Research Findings and Implications

- Anticancer Potential: Piperazine-thiazole hybrids (e.g., 5i, 6a) demonstrate IC₅₀ values in the low micromolar range, suggesting the target compound’s thiazole-furan moiety could further enhance activity by targeting tubulin or topoisomerases .

- Antimicrobial Activity : Nitroimidazole-piperazine derivatives () show broad-spectrum antimicrobial effects, but the target compound’s lack of a nitro group may shift its selectivity toward eukaryotic targets .

- Kinase Inhibition : Urea-linked piperazine-thiazole compounds () inhibit kinases like VEGFR-2, implying the target compound’s benzylthio group might modulate similar pathways .

Activité Biologique

The compound 2-(Benzylthio)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 425.58 g/mol. The structure features a thiazole ring, a furan moiety, and a piperazine group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzylthio group can form interactions with thiol groups in proteins, while the furan and thiazole rings may interact with enzymes and receptors, modulating several biological pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. A study found that thiazole derivatives displayed comparable antibacterial activity to standard antibiotics like norfloxacin .

Antitumor Activity

Thiazole-containing compounds have been shown to possess antitumor properties. The compound's structure suggests potential inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have revealed that thiazole derivatives can induce cytotoxicity in cancer cell lines, with IC50 values indicating significant potency .

Anticonvulsant Activity

The anticonvulsant potential of compounds related to this structure has been explored. Certain thiazole derivatives have exhibited protective effects in animal models against seizures induced by pentylenetetrazole (PTZ), suggesting that this compound may also hold promise in treating epilepsy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific functional groups significantly influence the biological activity of thiazole derivatives:

| Functional Group | Effect on Activity |

|---|---|

| Benzylthio | Enhances interaction with thiol-containing proteins |

| Furan ring | Contributes to electron donation and stability |

| Piperazine moiety | Increases solubility and bioavailability |

These modifications can enhance the compound's efficacy against targeted biological pathways.

Case Studies

- Antimicrobial Efficacy : A study tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

- Antitumor Activity : In vitro assays on cancer cell lines demonstrated that thiazole derivatives could significantly inhibit cell growth, with some exhibiting IC50 values lower than those of conventional chemotherapeutics like doxorubicin . This suggests a promising avenue for further research into their use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.